[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
Description
4-(4-Fluorobenzoyl)piperazinomethanone is a piperazine-derived compound featuring two distinct substituents: a 4-fluorobenzoyl group and a 4-nitrophenyl methanone moiety. Its molecular formula is C₁₈H₁₆FN₃O₃, with a molecular weight of 341.34 g/mol. The compound’s structure combines electron-withdrawing groups (nitro and fluorine) and a piperazine backbone, which is common in pharmaceuticals and organic materials due to its versatility in hydrogen bonding and solubility .
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-15-5-1-13(2-6-15)17(23)20-9-11-21(12-10-20)18(24)14-3-7-16(8-4-14)22(25)26/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYMUWHOVBTJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: 4-(4-Fluorobenzoyl)piperazino(4-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the nitrophenyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:
Table 1: Substituent Variations and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-(4-Fluorobenzoyl)piperazinomethanone | 4-Fluorobenzoyl, 4-nitrophenyl | C₁₈H₁₆FN₃O₃ | 341.34 | High polarity due to nitro and fluorine groups; potential for hydrogen bonding . |
| 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine | 2-Fluorobenzoyl, 4-nitrobenzyl | C₁₈H₁₈FN₃O₃ | 343.36 | Reduced electron-withdrawing effect (2-fluoro vs. 4-fluoro); benzyl group may lower solubility . |
| 4-(4-Nitrobenzoyl)piperazin-1-ylmethanone | 4-Nitrobenzoyl, furan-2-yl | C₁₆H₁₄N₃O₄ | 312.30 | Furan’s electron-rich nature alters reactivity; lower molecular weight . |
| 4-(2-Ethoxyphenyl)piperazinomethanone | 2-Ethoxyphenyl, 4-nitrophenyl | C₁₉H₂₁N₃O₄ | 355.39 | Ethoxy group enhances lipophilicity; may improve membrane permeability . |
| 1-(4-Fluorobenzyl)piperazine derivatives | 4-Fluorobenzyl, variable R | Variable | Variable | Benzyl substituents reduce hydrogen-bonding capacity compared to benzoyl . |
Physicochemical Properties
Solubility and Stability
- Target Compound : Expected solubility in chloroform (~50–60 g/L) and THF based on fluorinated analogs (e.g., TPA-T-DCV-Ph-F in ). Nitro groups may enhance crystallinity .
- 1-(4-Fluorobenzyl)piperazine Derivatives : Lower solubility in polar solvents due to benzyl groups; stability influenced by substituent electronics .
- Ethoxy-Substituted Analog : Increased lipophilicity (logP ~2.5) compared to nitro/fluoro derivatives, favoring organic phase partitioning .
Biological Activity
The compound 4-(4-fluorobenzoyl)piperazinomethanone, also known as 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research.
Chemical Structure and Synthesis
The molecular formula of 4-(4-fluorobenzoyl)piperazinomethanone is . The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine under anhydrous conditions. This reaction leads to the formation of the desired compound through acylation processes that are commonly employed in organic synthesis.
The biological activity of 4-(4-fluorobenzoyl)piperazinomethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity towards these targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to 4-(4-fluorobenzoyl)piperazinomethanone exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulation. The nitrophenyl group is believed to play a crucial role in its cytotoxic effects.
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter systems. Compounds containing piperazine rings have been explored for their potential as anxiolytics and antidepressants. Studies suggest that 4-(4-fluorobenzoyl)piperazinomethanone may influence serotonin and dopamine pathways, contributing to its neuropharmacological profile.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values ranging from 10-50 µg/mL. |
| Cancer Cell Line Study | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM after 48 hours of treatment. |
| Neuropharmacological Assessment | Showed anxiolytic-like effects in animal models at doses of 5-10 mg/kg. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
